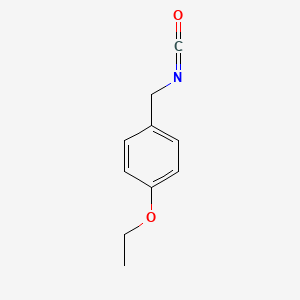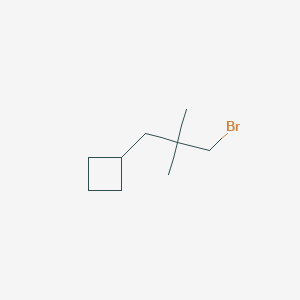
(3-Bromo-2,2-dimethylpropyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2,2-dimethylpropyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring substituted with a 3-bromo-2,2-dimethylpropyl group. The presence of the bromine atom and the dimethylpropyl group introduces unique chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclobutane can be achieved through various methods. One common approach involves the [2+2] cycloaddition reaction, which is a widely used method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials, which undergo cycloaddition under specific conditions to form the cyclobutane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale [2+2] cycloaddition reactions using specialized catalysts and optimized reaction conditions to ensure high yields and purity of the final product . The use of photochemical or thermal methods can also be employed to facilitate the cycloaddition process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2,2-dimethylpropyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different cyclobutane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutane derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutanones or other oxygenated derivatives.
Reduction Reactions: Reduction can yield cyclobutane derivatives with different hydrogenation levels.
Applications De Recherche Scientifique
(3-Bromo-2,2-dimethylpropyl)cyclobutane has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical studies to investigate the effects of cyclobutane derivatives on biological systems.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclobutane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: The parent compound with a simple four-membered ring structure.
3-Bromocyclobutane: A similar compound with a bromine atom directly attached to the cyclobutane ring.
2,2-Dimethylpropylcyclobutane: A compound with a dimethylpropyl group attached to the cyclobutane ring without the bromine atom.
Uniqueness
(3-Bromo-2,2-dimethylpropyl)cyclobutane is unique due to the presence of both the bromine atom and the dimethylpropyl group, which impart distinct chemical properties and reactivity compared to other cyclobutane derivatives. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
(3-bromo-2,2-dimethylpropyl)cyclobutane |
InChI |
InChI=1S/C9H17Br/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-7H2,1-2H3 |
Clé InChI |
IYKMRYGHQBOHNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



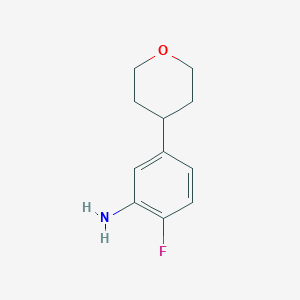


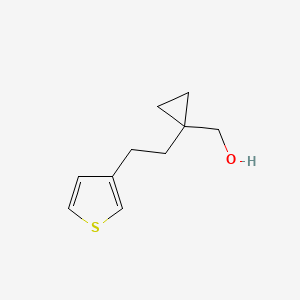
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
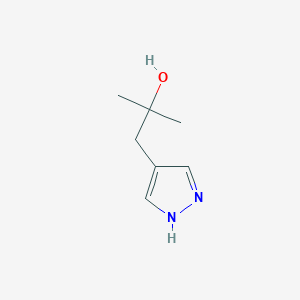

![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)

